molecular formula C5H8BN3O2 B14093801 (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid

(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid

Cat. No.: B14093801
M. Wt: 152.95 g/mol
InChI Key: PUJRIUJNPPCHEL-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H8BN3O2 and a molecular weight of 152.95 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a 1,2,3-triazole ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: While specific industrial production methods for (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in CuAAC reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while CuAAC reactions yield triazole derivatives.

Comparison with Similar Compounds

Uniqueness: (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry and a valuable scaffold in drug discovery .

Properties

Molecular Formula

C5H8BN3O2

Molecular Weight

152.95 g/mol

IUPAC Name

(1-cyclopropyltriazol-4-yl)boronic acid

InChI

InChI=1S/C5H8BN3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4,10-11H,1-2H2

InChI Key

PUJRIUJNPPCHEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=N1)C2CC2)(O)O

Origin of Product

United States

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